molecular formula C8H11NO2S B13974907 Boc thiazole CAS No. 87636-21-3

Boc thiazole

Cat. No.: B13974907
CAS No.: 87636-21-3
M. Wt: 185.25 g/mol
InChI Key: LLKRFZDINAQJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl thiazole-2-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl thiazole-2-carboxylate typically involves the reaction of thiazole-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction. The reaction is usually carried out under anhydrous conditions and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of tert-butyl thiazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to control reaction parameters. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.

    Benzothiazole: Contains a benzene ring fused to the thiazole ring, offering different chemical properties.

    Thiazole-4-carboxylate: Substitution at the 4-position instead of the 2-position, leading to different reactivity.

Uniqueness

Tert-butyl thiazole-2-carboxylate is unique due to the presence of the tert-butyl group, which increases its hydrophobicity and may enhance its interaction with hydrophobic biological targets. This structural feature can also influence its solubility and stability, making it a valuable compound in various applications.

Properties

CAS No.

87636-21-3

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

tert-butyl 1,3-thiazole-2-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-8(2,3)11-7(10)6-9-4-5-12-6/h4-5H,1-3H3

InChI Key

LLKRFZDINAQJOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.